4-Bromo-3-methylaniline

Overview

Description

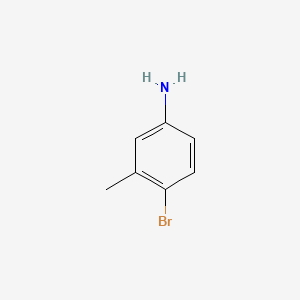

4-Bromo-3-methylaniline, also known as 4-Bromo-m-toluidine, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylaniline can be synthesized through several methods. One common method involves the bromination of 3-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

A. Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables aryl-aryl bond formation. For example:

-

Reaction with arylboronic acids (ArB(OH)₂) in the presence of Pd(PPh₃)₄ and K₃PO₄ at 90°C yields biaryl derivatives (e.g., monosubstituted and bisubstituted products) .

-

Yields range from 33–40% for monosubstituted products and up to 94% for intermediate Schiff bases under optimized conditions .

B. Bromine Replacement

Bromine can be substituted by nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or THF.

Electrophilic Aromatic Substitution

The amino group activates the benzene ring, facilitating electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity |

|---|---|---|---|

| Nitration | HNO₃ in H₂SO₄ | Nitro derivatives at ortho/para | Not quantified |

| Sulfonation | H₂SO₄ | Sulfonated anilines | Not quantified |

| Halogenation | Cl₂ or Br₂ with Lewis acid catalysts | Di-halogenated derivatives | Dependent on steric effects |

Oxidation and Reduction

The amino group undergoes redox transformations:

-

Oxidation :

-

Using KMnO₄ or H₂O₂ converts the –NH₂ group to nitro (–NO₂) or nitroso (–NO) groups.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring or dehalogenates the compound.

-

Schiff Base Formation

4-Bromo-3-methylaniline reacts with aldehydes to form imines:

-

Condensation with 3-bromothiophene-2-carbaldehyde in glacial acetic acid yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with 94% yield .

Comparative Reactivity

The substitution pattern significantly influences reactivity compared to isomers:

Reaction Optimization

Scientific Research Applications

Organic Synthesis

4-Bromo-3-methylaniline is widely utilized as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in complex organic molecules .

- Oxidation and Reduction Reactions : The amino group can undergo oxidation or reduction under specific conditions, allowing for further functionalization of the molecule.

Pharmaceutical Development

Research has shown that this compound can serve as a precursor for several active pharmaceutical ingredients. Its derivatives have been explored for potential therapeutic applications, including:

- Antimicrobial Agents : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development against bacterial infections .

- Enzyme Interaction Studies : The compound is used to investigate enzyme interactions, providing insights into biochemical pathways and potential drug targets.

Agrochemical Applications

The compound is also significant in the synthesis of agrochemicals. Its derivatives are being researched for use as herbicides and pesticides due to their effectiveness against various plant pathogens.

Material Science

In material science, this compound is used to produce specialty chemicals and materials. Its unique properties enable the development of advanced materials with specific functionalities .

Case Study 1: Synthesis of Thiophene Derivatives

A study demonstrated the successful synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline through Suzuki cross-coupling reactions. This process yielded high amounts (94%) of the desired product by reacting this compound with 3-bromothiophene-2-carbaldehyde . This research highlights its utility in synthesizing complex aromatic compounds.

Case Study 2: Synthesis of Pyrazine Derivatives

In another study, this compound was reacted with pyrazine-2-carboxylic acid to produce N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with an impressive yield of 83%. This demonstrates its application in synthesizing bioactive compounds with potential pharmaceutical relevance .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

4-Bromoaniline: Similar structure but lacks the methyl group.

3-Bromo-4-methylaniline: Similar structure but with different substitution pattern.

4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.

Uniqueness: 4-Bromo-3-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both the bromine atom and the methyl group provides distinct chemical properties compared to other similar compounds .

Biological Activity

4-Bromo-3-methylaniline (C7H8BrN) is an aromatic amine that serves as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and enzyme interaction studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C7H8BrN

- Molecular Weight : 201.05 g/mol

- CAS Number : 6933-10-4

This compound features a bromine atom at the para position and a methyl group at the meta position relative to the amino group on the benzene ring. These substitutions influence its reactivity and biological interactions.

Enzyme Interactions

This compound has been utilized in studies examining enzyme interactions, particularly as a substrate or inhibitor. It has been shown to interact with various enzymes, influencing their activity through competitive or non-competitive inhibition mechanisms.

For instance, research indicated that derivatives of this compound can inhibit alkaline phosphatase (ALP), with binding energy values suggesting strong interactions with active site residues . Molecular docking studies revealed that certain analogs form multiple hydrogen bonds with key amino acids, enhancing their inhibitory potential.

Antimicrobial Activity

Recent studies explored the antimicrobial properties of compounds derived from this compound. For example, a series of pyrazine carboxamides synthesized from this compound demonstrated significant antibacterial activity against multidrug-resistant strains of Salmonella typhi. The minimum inhibitory concentration (MIC) values for these compounds varied, indicating differing levels of potency:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Among these, compound 5d exhibited the highest antibacterial activity .

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins.

A notable study reported that specific derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds based on this compound through Suzuki coupling reactions. The resulting products were evaluated for their enzyme inhibitory activities and antibacterial properties. The findings highlighted that modifications to the aniline structure significantly impacted both enzyme inhibition and antimicrobial effectiveness .

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation focused on elucidating the mechanism behind the antimicrobial activity of derivatives from this compound. The study utilized spectroscopic techniques to analyze how these compounds interact with bacterial membranes and intracellular targets, providing insights into their mode of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3-methylaniline, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Catalytic hydrogenation of 4-Bromo-3-methylnitrobenzene using Raney nickel in methanol under H₂ pressure (40–60 psi) at 50–60°C yields >85% product after 6–8 hours .

- Route 2 : Cross-coupling reactions using [Ru(p-cymene)Cl₂]₂ with dimethylamine borane in THF at 80°C for 12 hours, achieving ~75% yield .

- Key factors : Solvent polarity, catalyst loading, and reaction time significantly impact purity and yield. Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the amine .

Q. How is this compound purified, and what solvents are optimal for recrystallization?

- Methodology :

- Purification : After synthesis, crude product is dissolved in hot ethanol, filtered, and cooled to 4°C for recrystallization. Alternatively, silica gel chromatography (70–230 mesh) with a 1:4 ethyl acetate/hexane gradient removes nitro byproducts .

- Solvent selection : Ethanol and methanol are preferred due to high solubility at elevated temperatures and low impurity retention .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Aromatic protons appear as a doublet (δ 6.8–7.2 ppm) with meta-coupling (J = 2.5 Hz). The methyl group resonates as a singlet at δ 2.3 ppm .

- Melting point : Consistent mp (80–82°C) confirms purity. Discrepancies >2°C suggest impurities; repeat recrystallization or HPLC analysis (C18 column, acetonitrile/water) is advised .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Nitrile gloves, lab coat, and goggles are mandatory due to skin/eye irritation risks (H315, H319) .

- Storage : Store in amber glass at 0–6°C to prevent decomposition. Use neutral pH buffers during reactions to avoid hazardous byproducts (e.g., HBr release under acidic conditions) .

Advanced Research Questions

Q. How do the substituents (Br and CH₃) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology :

- Directing effects : The bromine (meta-directing) and methyl (ortho/para-directing) groups compete. Nitration at 80°C in HNO₃/H₂SO₄ favors para-substitution to the methyl group (68% yield), validated by NOESY NMR .

- Computational modeling : DFT calculations (B3LYP/6-31G*) show electron density at the para position to CH₃ is higher, explaining observed selectivity .

Q. How does this compound degrade under UV light or elevated temperatures?

- Methodology :

- Stability studies : Exposure to UV (254 nm) for 24 hours results in 15% decomposition (HPLC analysis). Thermal gravimetric analysis (TGA) shows stability up to 180°C, with degradation products (e.g., HBr) detected via GC-MS .

- Mitigation : Add antioxidants like BHT (0.1% w/w) or conduct reactions under inert atmospheres .

Q. What crystallographic data are available for this compound derivatives, and how are they refined?

- Methodology :

- Single-crystal X-ray diffraction : Using SHELXL-2018, data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refine to R₁ = 0.052. Twinning tests (PLATON) confirm orthorhombic symmetry (space group Pbca) .

- Key parameters : Unit cell dimensions (a = 13.625 Å, b = 7.495 Å, c = 17.029 Å) and torsion angles validate molecular geometry .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodology :

- Reproducibility : Cross-check purity via elemental analysis (C: 45.2%, H: 4.3%, N: 7.5%) and compare with literature. Discrepancies may arise from polymorphic forms; use DSC to identify phase transitions .

- Collaborative verification : Share samples with independent labs for NMR (500 MHz) and HRMS validation .

Q. What role does this compound play in synthesizing heterocyclic compounds?

- Methodology :

- Quinoline synthesis : React with glycerol and sulfuric acid at 150°C to form 6-bromo-2-methylquinoline (62% yield). LC-MS monitors intermediates .

- Pharmaceutical intermediates : Used in palladium-catalyzed Buchwald-Hartwig aminations to access kinase inhibitors .

Q. Can computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT studies : Optimize geometry at the M06-2X/def2-TZVP level to calculate Fukui indices. The bromine site shows higher electrophilicity (ƒ⁻ = 0.15), favoring Suzuki-Miyaura couplings .

- Kinetic simulations : Microkinetic models in Gaussian 09 predict activation energies for Pd-mediated couplings, aligning with experimental TOF data .

Properties

IUPAC Name |

4-bromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEGELSFOYDPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219383 | |

| Record name | 4-Bromo-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-10-4 | |

| Record name | 4-Bromo-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.